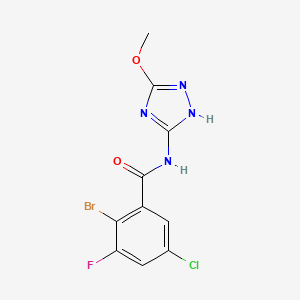![molecular formula C15H19FN4O B6627044 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B6627044.png)
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a valuable tool for researchers studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol involves inhibition of specific enzymes and modulation of various cellular pathways. This compound has been shown to inhibit the activity of specific kinases, including PI3K, mTOR, and AKT, which are involved in various cellular processes. Additionally, this compound has been shown to modulate the activity of specific transcription factors, including NF-κB, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol are varied and depend on the specific biological process being studied. This compound has been shown to inhibit cancer cell proliferation by blocking specific signaling pathways involved in cell growth and survival. Additionally, this compound has been shown to modulate the immune response by inhibiting the activity of specific transcription factors involved in inflammation. The physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol in lab experiments include its unique structure, which makes it a valuable tool for studying specific biological processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for researchers. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are many future directions for research involving 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol. One potential area of research is the development of new compounds based on the structure of this compound, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential applications in various biological processes. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis method for 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol involves several steps. First, 5-fluoropyridin-2-amine is reacted with 4-methylpiperidine to form 1-(5-fluoropyridin-2-yl)piperidin-4-amine. This intermediate is then reacted with 1H-pyrazol-5-ol to form 2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
Applications De Recherche Scientifique
2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including inhibition of specific enzymes and modulation of various cellular pathways. Researchers have used this compound to study various biological processes, including cancer cell proliferation, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
2-[5-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c16-13-1-2-15(17-11-13)19-7-4-12(5-8-19)14-3-6-18-20(14)9-10-21/h1-3,6,11-12,21H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQNXQBZPGSMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2CCO)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-3-chloro-5-methylbenzamide](/img/structure/B6626973.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)

![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)

![5-[4-(5-Nitro-1,3-thiazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6627004.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide](/img/structure/B6627022.png)
![2-[(5-fluoropyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6627025.png)
![N-[1-(2-ethyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B6627038.png)

![7-(3,5-dichloropyridin-2-yl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6627053.png)